

The Quinazoline Scaffold: A Versatile Core for Modern Therapeutics

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Compound of Interest		
Compound Name:	4-(Methylthio)quinazoline	
Cat. No.:	B15071270	Get Quote

A Technical Guide for Researchers and Drug Development Professionals

The quinazoline core, a fused aromatic bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution points have allowed for the development of a diverse array of therapeutic agents targeting a wide range of diseases. This technical guide provides an in-depth overview of the significant therapeutic applications of quinazoline compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Applications of Quinazoline Derivatives

Quinazoline-based compounds have made a significant impact in oncology, primarily through their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Several quinazoline derivatives have been approved by the FDA for cancer treatment, including gefitinib, erlotinib, and afatinib, all of which target the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action: Kinase Inhibition

A primary mechanism of the anticancer activity of many quinazoline derivatives is the inhibition of tyrosine kinases, such as EGFR and Vascular Endothelial Growth Factor Receptor 2





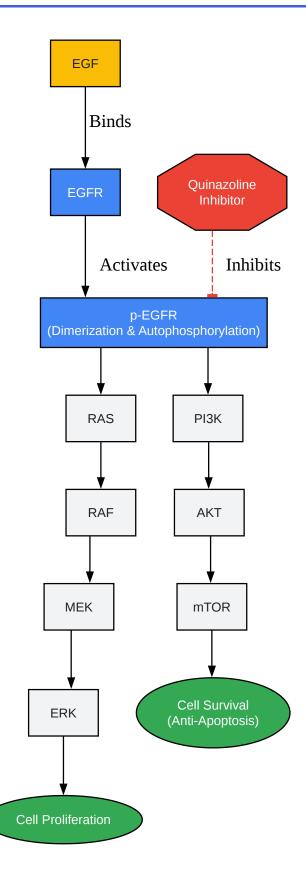


(VEGFR-2). By competing with ATP for the binding site in the kinase domain, these compounds block the downstream signaling pathways that promote tumor growth.

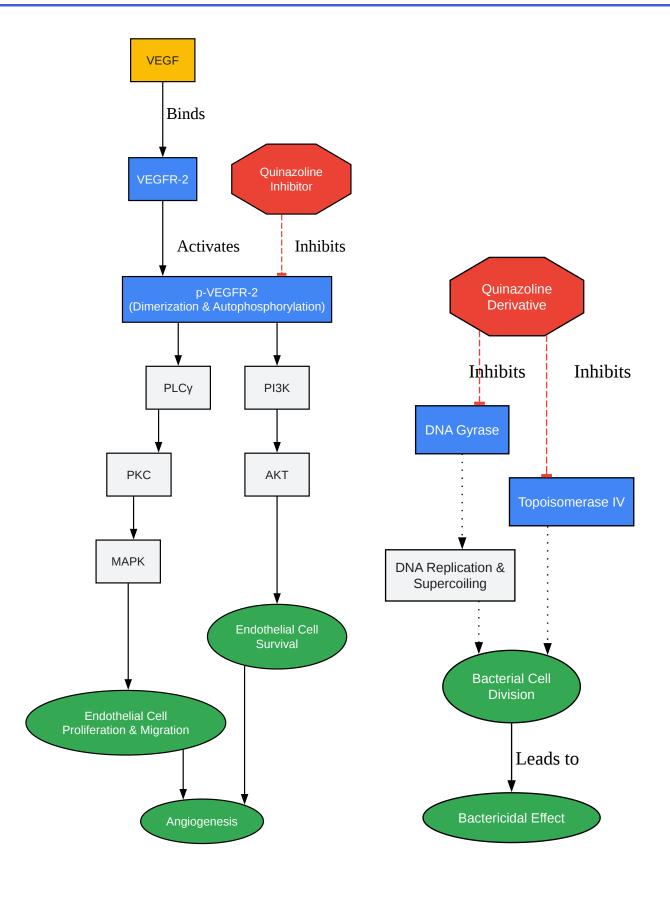
EGFR Signaling Pathway Inhibition:

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating a cascade of intracellular signaling.[1][2] This includes the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival.[3][4] Quinazoline-based EGFR inhibitors bind to the ATP-binding pocket of the kinase domain, preventing these downstream signaling events.[4]

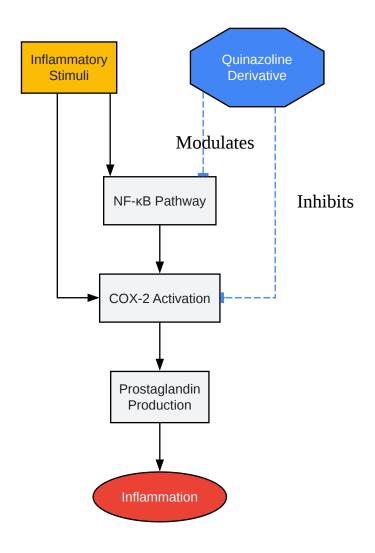














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